1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane
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Overview
Description
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring and a dichloromethoxyphenyl group
Scientific Research Applications
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such as enzymes involved in carbon-carbon bond formation and DNA gyrase . These targets play crucial roles in cellular processes, including metabolic reactions and DNA replication.
Mode of Action
Similar compounds have been shown to participate in reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This process involves the interaction of the compound with its targets, leading to changes in the targets’ structure and function .
Biochemical Pathways
Similar compounds have been shown to participate in reactions such as suzuki–miyaura coupling , which is a key reaction in various biochemical pathways. The downstream effects of these pathways can include the synthesis of new organic compounds and changes in cellular metabolism .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the growth of certain types of cells . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylazepane are not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and functional groups of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylazepane .
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with azepane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted azepane derivatives.
Comparison with Similar Compounds
- 1-(4,5-Dichloro-2-methylphenyl)-3-(4-methoxyphenyl)urea
- 1-(4,5-Dichloro-2-methylphenyl)-3-(4-(methylthio)phenyl)urea
Comparison: 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane is unique due to its specific structural features, such as the presence of both dichloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-13-11(7-6-10(14)12(13)15)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVJUBZHNCFIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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